molecular formula C8H6ClF3N2O2 B1452542 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate CAS No. 1354963-28-2

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate

Cat. No.: B1452542
CAS No.: 1354963-28-2
M. Wt: 254.59 g/mol
InChI Key: SJNZEJWHGGZYJZ-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate is a chemical compound with the molecular formula C8H6ClF3N2O2 and a molecular weight of 254.59 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group and a chloropyridinyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloropyridinyl moiety can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O2/c9-6-5(2-1-3-13-6)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNZEJWHGGZYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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